molecular formula C18H16N2O7 B1679769 3,5-Dicarbomethoxy-3'-carboxymethyl-4'-hydroxyazobenzene CAS No. 99435-38-8

3,5-Dicarbomethoxy-3'-carboxymethyl-4'-hydroxyazobenzene

Cat. No. B1679769
CAS RN: 99435-38-8
M. Wt: 372.3 g/mol
InChI Key: LNEKRQNMORYHDX-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ph CL 28A is a 15-hydroxyprostaglandin dehydrogenase inhibitor.

properties

CAS RN

99435-38-8

Product Name

3,5-Dicarbomethoxy-3'-carboxymethyl-4'-hydroxyazobenzene

Molecular Formula

C18H16N2O7

Molecular Weight

372.3 g/mol

IUPAC Name

2-[5-[[3,5-bis(methoxycarbonyl)phenyl]diazenyl]-2-hydroxyphenyl]acetic acid

InChI

InChI=1S/C18H16N2O7/c1-26-17(24)11-5-12(18(25)27-2)8-14(7-11)20-19-13-3-4-15(21)10(6-13)9-16(22)23/h3-8,21H,9H2,1-2H3,(H,22,23)

InChI Key

LNEKRQNMORYHDX-FMQUCBEESA-N

SMILES

COC(=O)C1=CC(=CC(=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-hydroxy-5-((3,5-bis(methoxycarbonyl)phenyl)azo)benzeneacetic acid
3,5-dicarbomethoxy-3'-carboxymethyl-4'-hydroxyazobenzene
Ph CL 28A
Ph CL28A
Ph-CL-28-A

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.9 g of dimethyl-5-amino-benzene-1,3-dicarboxylate was dissolved in 20 ml of concentrated hydrochloric acid in 200 ml of ice water. The solution was diazotized with 7 g of sodium nitrite dissolved in 30 ml of water. 30.4 g of 2-hydroxy-phenylacetic acid was dissolved in 200 ml of water and 24 g of sodium hydroxide. The solution was cooled with 100 g of ice. To this hydroxide solution was then added the diazonium salt solution, all at once, and with vigorous stirring. After 30 seconds the solution was acidified with acetic acid and the precipitate was filtered off. The precipitate was leached with an about 25% ethanol solution which was then diluted with water until a state of weak opalescence was reached. The solution was treated with active carbon and evaporated down to half its volume. Sodium hydrogen carbonate was added until the solution was clear, whereupon the solution was heated (80° C.) and acidified with hydrochloric acid. The solution was cooled, the crystals were filtered off and dried.
Quantity
24 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20.9 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
30.4 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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